3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
The primary targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid are currently unknown
Mode of Action
It is known that the compound is a weak acid and can undergo neutralization reactions with bases to form corresponding salts .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of 302-305°C .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool place, away from fire sources and oxidizing agents to prevent fire or explosion . It may also cause irritation to the skin, eyes, and respiratory tract, so appropriate protective measures such as wearing gloves and goggles should be taken when handling the compound .
This compound presents an interesting area of study for its potential applications in organic synthesis reactions .
Biochemical Analysis
Biochemical Properties
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes The compound acts as a PARP inhibitor, which can be beneficial in treating diseases where DNA repair mechanisms are compromised
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a PARP inhibitor, it can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Furthermore, this compound may affect the expression of genes involved in oxidative stress responses and inflammation, contributing to its potential therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity and preventing the repair of single-strand DNA breaks This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death in rapidly dividing cells, such as cancer cells
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of PARP activity, leading to prolonged DNA damage and cell death in cancer models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as gastrointestinal disturbances and hematological toxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing side effects. These findings highlight the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine and feces. These metabolic pathways influence the compound’s pharmacokinetics and bioavailability, which are crucial for its therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can localize to various cellular compartments, including the nucleus and cytoplasm. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair and transcription regulation . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its efficacy in modulating cellular processes. Additionally, this compound may also localize to other organelles, such as mitochondria, where it could influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters using hydrogen carbonate . Another method involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene, leading to an acyclic intermediate that undergoes intermolecular amidation to form the desired benzoxazine .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. The use of transition metal catalysis, metal-free processes, and solid-state methods are also explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various oxo, hydroxy, and substituted derivatives of the original compound .
Scientific Research Applications
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
Uniqueness
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is unique due to the presence of the carboxylic acid group at the 8th position, which enhances its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Biological Activity
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid (CAS Number: 208772-72-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its effects against various biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₇N₁O₄
- IUPAC Name : this compound
- Boiling Point : 302–305 °C
- Physical Form : Solid
This compound features a benzoxazine core, which is significant for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of salicylamide with various aldehydes and ketones. The process may include hydrolysis of esters to yield the desired carboxylic acid form. Recent methodologies have improved the efficiency and yield of this synthesis, making it more accessible for research and application in drug development .
Antiviral Activity
Recent studies have indicated that derivatives of benzoxazines exhibit significant antiviral properties. For instance, compounds structurally related to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine have shown promising results against HIV integrase inhibitors. The activity is often measured in terms of IC50 values (the concentration required to inhibit 50% of the target activity). Some related compounds have demonstrated IC50 values in the low micromolar range (0.19–3.7 µM), indicating potent antiviral effects .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of benzoxazine derivatives. Studies suggest that these compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Cytotoxic Effects
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results show that this compound can induce apoptosis in cancer cells at specific concentrations while exhibiting minimal toxicity to normal cells. This selectivity makes it a candidate for further investigation in cancer therapy .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Activity | Demonstrated IC50 values ranging from 0.19–3.7 µM against HIV integrase inhibitors. |
Study B | Antimicrobial Properties | Showed effective inhibition of Gram-positive and Gram-negative bacteria with varying MIC values. |
Study C | Cytotoxicity | Induced apoptosis in specific cancer cell lines while sparing normal cells at lower concentrations. |
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIIVSMKGXZHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593047 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208772-72-9 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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